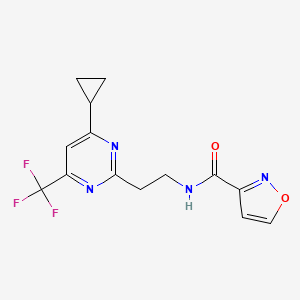
methyl 5-(1H-benzimidazol-2-yl)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(1H-benzimidazol-2-yl)pentanoate, also known as 5-(1H-benzimidazol-2-yl)pentanoic acid methyl ester, is a research chemical compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol . This compound is characterized by the presence of a benzimidazole ring attached to a pentanoate ester group, making it a valuable building block in various chemical syntheses.
Mecanismo De Acción
Target of Action
Methyl 5-(1H-benzimidazol-2-yl)pentanoate is a benzimidazole derivative. Benzimidazoles are known to target various organs such as the liver, male germ cells, blood, and the thyroid gland . .
Mode of Action
The mode of action of benzimidazole derivatives is generally through binding to tubulin proteins , disrupting microtubule assembly, and interfering with cell division, resulting in the malsegregation of chromosomes
Biochemical Pathways
One related compound, ru-521, is known to inhibit thecyclic GMP-AMP synthase (cGAS) pathway . This pathway is involved in immune response regulation, particularly in the production of interferon .
Result of Action
Benzimidazole derivatives are known to cause aneuploidy and polyploidy in germ cells and somatic cells . These effects can lead to various biological consequences, including cell death or abnormal cell growth.
Action Environment
It’s worth noting that the stability and efficacy of many chemical compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Métodos De Preparación
The synthesis of methyl 5-(1H-benzimidazol-2-yl)pentanoate typically involves the esterification of 5-(1H-benzimidazol-2-yl)pentanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion to the ester. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Methyl 5-(1H-benzimidazol-2-yl)pentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Aplicaciones Científicas De Investigación
Methyl 5-(1H-benzimidazol-2-yl)pentanoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use it to investigate the biological activity of benzimidazole derivatives, which are known for their antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic effects, particularly in developing new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparación Con Compuestos Similares
Methyl 5-(1H-benzimidazol-2-yl)pentanoate can be compared with other benzimidazole derivatives, such as:
Methyl 5-(1H-benzimidazol-2-yl)hexanoate: Similar structure but with an additional carbon in the alkyl chain.
5-(1H-benzimidazol-2-yl)pentanoic acid: The non-esterified form of the compound.
2-(1H-benzimidazol-2-yl)acetic acid: A shorter-chain analog with different chemical properties. These compounds share the benzimidazole core but differ in their alkyl chain length or functional groups, leading to variations in their chemical reactivity and biological activity.
Propiedades
IUPAC Name |
methyl 5-(1H-benzimidazol-2-yl)pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-17-13(16)9-5-4-8-12-14-10-6-2-3-7-11(10)15-12/h2-3,6-7H,4-5,8-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFASXJUJLWYMFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC1=NC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[[(Z)-2-Cyano-3-phenylprop-2-enoyl]amino]carbamoyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2887126.png)


![N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methylbenzamide](/img/structure/B2887129.png)
![Methyl 4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate](/img/structure/B2887131.png)
![N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B2887133.png)
![2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2887134.png)
![N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-(2-oxopyrrolidin-1-yl)benzohydrazide](/img/structure/B2887141.png)


![2-Methyl-4-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2887144.png)
